(3-Methoxypyrrolidin-3-yl)methanol
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Overview
Description
(3-Methoxypyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C6H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine derivatives with methanol under specific conditions. One common method includes the reaction of 3-hydroxypyrrolidine with methanol in the presence of a catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
(3-Methoxypyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxypyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl)methanol: This compound has a similar structure but with an additional butynyl group.
((3R,4R)-4-methoxypyrrolidin-3-yl)methanol: This is a stereoisomer of (3-Methoxypyrrolidin-3-yl)methanol with different spatial arrangement of atoms.
Uniqueness
This compound is unique due to its specific methoxy substitution on the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3-methoxypyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C6H13NO2/c1-9-6(5-8)2-3-7-4-6/h7-8H,2-5H2,1H3 |
InChI Key |
IKURSYINBMLFIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCNC1)CO |
Origin of Product |
United States |
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